molecular formula C21H19Br2N B2706279 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline CAS No. 866040-62-2

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline

Cat. No.: B2706279
CAS No.: 866040-62-2
M. Wt: 445.198
InChI Key: YPBUXYZTTQJKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline ( 866040-62-2) is a synthetic quinoline derivative with a molecular formula of C21H19Br2N and a molecular weight of 445.20 g/mol . This compound serves as a versatile and valuable chemical building block in medicinal chemistry and drug discovery research. The presence of two bromine atoms at the 6 and 8 positions of the quinoline core makes it an excellent precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create a diverse library of disubstituted quinoline derivatives for structure-activity relationship (SAR) studies . Quinoline scaffolds are recognized for their broad spectrum of pharmacological activities . Recent research on quinoline-based hybrids has demonstrated significant potential as dual inhibitors of topoisomerase I and II, enzymes that are critical molecular targets in anticancer drug development . These inhibitors have shown promising cytotoxic activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . The structural features of this compound, particularly the bromine leaving groups and the lipophilic 4-cyclohexylphenyl moiety, are designed to enhance interactions with biological targets and improve drug-like properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6,8-dibromo-2-(4-cyclohexylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Br2N/c22-18-12-17-10-11-20(24-21(17)19(23)13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBUXYZTTQJKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

The compound has been investigated for its potential biological activities, particularly in the following areas:

  • Anticancer Properties: Research indicates that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain quinoline derivatives demonstrate efficacy comparable to established chemotherapeutics like camptothecin against breast cancer (MCF-7) and cervical cancer (HeLa) cells .
  • Mechanism of Action: The mechanism by which 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline exerts its effects may involve interaction with specific molecular targets such as enzymes or receptors, influencing cellular pathways related to cancer progression .

Material Science

The compound is also explored for its applications in material science:

  • Organic Electronics: Due to its aromatic structure and potential for π-conjugation, it serves as a building block in the development of organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for use in advanced electronic materials .

Pharmaceutical Development

In medicinal chemistry, this compound is being evaluated as a lead compound for drug development:

  • Lead Compound Exploration: Its structural characteristics suggest potential as a precursor for synthesizing new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Anticancer Activity Study:
    A study evaluated several quinoline derivatives, including this compound, against HeLa and HT29 tumor cell lines. Results indicated that this compound exhibited significant anticancer activity compared to controls .
  • Material Properties Investigation:
    Research into the electronic properties of the compound demonstrated its potential utility in organic electronic devices due to its favorable charge transport characteristics .

Mechanism of Action

The mechanism by which 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline with structurally related quinoline derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target) 4-Cyclohexylphenyl C₂₁H₂₀Br₂N ~446 High hydrophobicity; potential CNS drug candidate due to lipophilicity.
6,8-Dibromo-2-[4-(4-morpholinyl)phenyl]quinoline 4-Morpholinylphenyl C₁₉H₁₆Br₂N₂O 448.16 Polar, hydrogen-bonding capability; linked to TLR9 and β-lactamase inhibition.
6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline 4-Pyrrolylphenyl C₁₉H₁₂Br₂N₂ 428.13 Aromatic π-stacking potential; used in organic electronics.
6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline 3-Chlorothiophene C₁₃H₆Br₂ClNS 403.5 Electron-deficient ring; reactivity in Suzuki-Miyaura couplings.
6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline 4-Methylpiperazinylphenyl C₂₀H₂₀Br₂N₃ ~470 Basic nitrogen enhances solubility; antimicrobial applications.
6,8-Dibromo-3-[(4-chlorobenzyl)oxy]-2-methylquinoline 4-Chlorobenzyloxy, 2-methyl C₁₈H₁₃Br₂ClNO ~468 Steric hindrance reduces metabolic degradation; anticancer leads.

Key Comparisons :

Substituent Effects :

  • Electron-Donating Groups (e.g., morpholinyl, methylpiperazinyl): Increase solubility and hydrogen-bonding capacity, favoring pharmacokinetic profiles .
  • Electron-Withdrawing Groups (e.g., bromine, chlorothiophene): Enhance electrophilicity for cross-coupling reactions or enzyme inhibition .
  • Hydrophobic Groups (e.g., cyclohexylphenyl, chlorobenzyloxy): Improve membrane permeability but reduce aqueous solubility, relevant for blood-brain barrier penetration .

Synthetic Routes: Most analogs are synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated quinolines and arylboronic acids . Sterically hindered derivatives (e.g., cyclohexylphenyl) may require optimized ligands (e.g., PCy₃) to mitigate steric effects .

Biological Activity: Morpholine and piperazine derivatives show promise in immunomodulation (TLR9) and antibiotic resistance (β-lactamase inhibition) .

Stability and Biodegradation: Bromine atoms and aromatic systems reduce biodegradability compared to non-halogenated quinolines, as seen in microbial degradation studies . Crystallinity and stability vary with substituents; SHELX software is widely used for structural analysis .

Biological Activity

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline skeleton, which is known for its diverse pharmacological properties. The presence of bromine substituents at positions 6 and 8 enhances its reactivity and potential interactions with biological targets. The cyclohexylphenyl group at position 2 contributes to the compound's lipophilicity, which is often correlated with increased bioactivity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
  • Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that are critical for cell growth and differentiation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For example:

  • A study evaluating various quinoline derivatives showed that compounds with similar structures exhibited significant antiproliferative effects against multiple cancer cell lines, including HeLa (cervical cancer) and HT29 (colon cancer) cells. The most active compounds demonstrated IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .
CompoundCell LineIC50 (µM)
6-Bromo-5-nitroquinolineHT2912.5
This compoundHeLaTBD
5-FluorouracilHeLa15.0
  • Another investigation into derivatives indicated that modifications at the quinoline nucleus could enhance antiproliferative activity significantly, suggesting that further structural optimization could yield more potent analogs .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities:

  • Research has shown that certain brominated quinolines exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell division proteins .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundS. aureusTBD
Standard AntibioticS. aureus10

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

CompoundStructureAnticancer ActivityAntimicrobial Activity
2-PhenylquinolineNo bromine or cyclohexyl groupModerateLow
6,8-DibromoquinolineBromines onlyHighModerate
This compound Bromines + cyclohexyl groupVery High (TBD)High (TBD)

This comparison indicates that the unique combination of structural features in this compound may confer enhanced biological activities compared to its simpler counterparts.

Case Studies and Research Findings

  • Anticancer Studies : A series of in vitro studies demonstrated that quinoline derivatives could induce apoptosis in cancer cells through caspase activation pathways. The presence of bulky substituents at specific positions on the quinoline ring was found to enhance this effect significantly .
  • Antimicrobial Efficacy : In a comparative study against various bacterial strains, derivatives similar to this compound exhibited varying degrees of antibacterial activity. The most effective compounds were those that maintained a balance between lipophilicity and hydrophilicity .

Q & A

Basic: What synthetic strategies are recommended for preparing 6,8-dibromo-substituted quinoline derivatives?

Answer:
A common approach involves palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, to introduce substituents at specific positions. For example, 6,8-dibromoquinoline derivatives can be synthesized via a Sonogashira reaction using Pd(PPh₃)₄ and CuI as catalysts, with Cs₂CO₃ as a base in THF. Yields vary depending on substituents (e.g., 55–72% for alkynyl additions) . Key steps include:

  • Bromination of the quinoline core using PBr₃ or NBS.
  • Functionalization via coupling reactions under inert conditions.
  • Purification via flash chromatography and recrystallization.

Advanced: How can structural contradictions in X-ray crystallography data for dihydroquinoline derivatives be resolved?

Answer:
Discrepancies in puckering parameters or hydrogen-bonding patterns (e.g., non-planar quinoline rings or dimerization via C–H⋯O/N–H⋯O interactions) require careful refinement using software like SHELXL . For example, in dimethyl 2,6,8-trimethyl-1,2-dihydroquinoline-2,4-dicarboxylate, intermolecular hydrogen bonds form infinite double chains along [001], which must be validated against experimental data (e.g., R-factor convergence) .

Basic: What analytical techniques are critical for characterizing 6,8-dibromo-2-(4-cyclohexylphenyl)quinoline?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexylphenyl protons at δ 1.2–2.1 ppm, aromatic quinoline protons at δ 7.5–8.3 ppm) .
  • Mass Spectrometry: High-resolution MS (e.g., EI or ESI) validates molecular weight (e.g., m/z 572.86 for brominated derivatives) .
  • X-ray Diffraction: Resolves crystal packing and hydrogen-bonding networks .

Advanced: How do substituents influence the thermal stability and pyrolysis pathways of brominated quinolines?

Answer:
The 6,8-dibromo groups increase thermal stability due to steric hindrance and electron-withdrawing effects. Pyrolysis of quinoline derivatives (e.g., at 800–1000°C) primarily yields HCN, C₂H₂, and phenyl cyanide via ring-opening mechanisms. Bromine substituents may alter decomposition kinetics, favoring halogenated intermediates. DFT studies (e.g., MN15L/6-311G(d) level) predict charge distribution and bond dissociation energies to identify dominant pathways .

Basic: What biological activities are associated with 6,8-dibromo-quinoline scaffolds?

Answer:
Brominated quinolines exhibit:

  • Antimicrobial Activity: Disruption of bacterial membrane integrity via halogen-π interactions .
  • Anticancer Potential: Inhibition of kinase enzymes (e.g., EGFR) through competitive binding at ATP pockets .
  • Neuroprotective Effects: Modulation of amyloid-beta aggregation in Alzheimer’s models .

Advanced: How can electro-Fenton processes degrade brominated quinolines, and what intermediates form?

Answer:
In bipolar electro-Fenton systems (pH 3, H₂O₂ 71 mmol/L, 26.5 V), hydroxyl radicals (•OH) and active chlorine species oxidize quinoline rings. Key intermediates include:

  • 2(1H)-Quinolinone (via hydroxylation).
  • Chlorinated Derivatives (e.g., 4-chloro-2(1H)-quinolinone) .
    Degradation follows first-order kinetics (k = 0.065 min⁻¹ for COD removal). GC-MS and AIM analysis confirm pathways .

Basic: What are common pitfalls in synthesizing this compound?

Answer:

  • Low Yields: Due to steric hindrance from the cyclohexyl group, optimize reaction time (e.g., 6–72 hours) and catalyst loading (5–10 mol% Pd) .
  • Byproducts: Bromine displacement during coupling reactions; monitor via TLC (Rf 0.25 in cyclohexane/EtOAc) .
  • Purification Challenges: Use gradient elution in flash chromatography (e.g., 2–10% EtOAc in hexane) .

Advanced: How do computational methods (DFT, AIM) resolve contradictions in quinoline-analyte binding mechanisms?

Answer:
DFT calculations (e.g., MN15L/6-311G(d)) model charge distribution on quinoline rings, identifying preferential binding sites (e.g., quinoline N vs. pyridinone O). AIM analysis confirms non-covalent interactions (e.g., pnicogen bonds with AsI₃/BiI₃) via electron density topology (∇²ρ > 0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.